molecular formula C20H39FO2 B12981609 Ethyl 18-fluorooctadecanoate

Ethyl 18-fluorooctadecanoate

Cat. No.: B12981609
M. Wt: 330.5 g/mol
InChI Key: XHCJVIUSUCFRDH-UHFFFAOYSA-N
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Description

Ethyl 18-fluorooctadecanoate is a fluorinated ester compound that has garnered interest in various scientific fields due to its unique properties. The compound is characterized by the presence of a fluorine atom at the 18th position of the octadecanoate chain, which imparts distinct chemical and physical properties compared to non-fluorinated analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 18-fluorooctadecanoate typically involves the fluorination of octadecanoic acid derivatives. One common method is the nucleophilic substitution reaction where a fluorine source, such as cesium fluoride, reacts with an appropriate precursor under specific conditions . The reaction is often carried out in the presence of a solvent like dimethyl sulfoxide to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The use of continuous flow reactors and advanced fluorination techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 18-fluorooctadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic catalysts, water or alcohol as solvents.

    Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.

    Substitution: Cesium fluoride, dimethyl sulfoxide.

Major Products

    Hydrolysis: Octadecanoic acid and ethanol.

    Reduction: 18-fluorooctadecanol.

    Substitution: Various substituted octadecanoates depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl 18-fluorooctadecanoate can be compared with other fluorinated fatty acid esters, such as:

Uniqueness

The presence of the fluorine atom at the 18th position makes this compound unique in terms of its chemical stability, reactivity, and biological interactions. Fluorine’s properties, such as high electronegativity and the ability to form strong carbon-fluorine bonds, contribute to the compound’s distinct characteristics .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, derived from the presence of the fluorine atom, make it a valuable tool in research and development across multiple disciplines.

Properties

Molecular Formula

C20H39FO2

Molecular Weight

330.5 g/mol

IUPAC Name

ethyl 18-fluorooctadecanoate

InChI

InChI=1S/C20H39FO2/c1-2-23-20(22)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21/h2-19H2,1H3

InChI Key

XHCJVIUSUCFRDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCCCCF

Origin of Product

United States

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